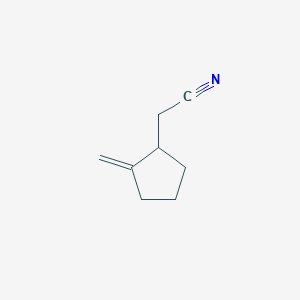

2-(2-Methylidenecyclopentyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chromatographic Separation

2-(2-Methylidenecyclopentyl)acetonitrile has been utilized in chromatographic systems for the separation of various compounds. For instance, Corbin, Schwartz, and Keeney (1960) described the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography, effective for separating saturated aldehydes, methyl ketones, and other compounds (Corbin, Schwartz, & Keeney, 1960).

Metabolism in Bacteria and Plants

Firmin and Gray (1976) discovered that methyl cyanide (acetonitrile) is metabolized into several compounds, including citrate and succinate, by bacteria and higher plants. This study highlights acetonitrile's role in microbial and plant biochemistry (Firmin & Gray, 1976).

Degradation of Pollutants

Nadalig, Raymond, Gilewicz, and Budzinski (2000) developed a method to study bacterial degradation of polycyclic aromatic hydrocarbons (PAHs), utilizing acetonitrile as a solvent. This research contributes to understanding how bacteria can break down environmental pollutants (Nadalig, Raymond, Gilewicz, & Budzinski, 2000).

Synthetic Organic Chemistry

Tsuji, Kobayashi, Kataoka, and Takahashi (1980) demonstrated the use of acetonitrile in the palladium-catalyzed cyclization reaction for synthesizing cyclic ketones, illustrating its utility in complex organic synthesis (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

Photoreduction Processes

Provatas, Epling, Stuart, and Yeudakimau (2014) investigated the photoreduction of acetonitrile to acetaldehyde in dilute aqueous solutions. This study contributes to understanding the chemical transformations of acetonitrile under photochemical conditions (Provatas, Epling, Stuart, & Yeudakimau, 2014).

Catalytic Reactions and Polymerization

Wiesbrock, Hoogenboom, Leenen, Meier, and Schubert (2005) utilized acetonitrile in the living cationic ring-opening polymerization of various oxazolines, showcasing its role in facilitating high-temperature polymerization processes (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Molecular Dynamics and Computational Studies

Alvarez, Llerena Suster, and McCarthy (2014) discussed the use of acetonitrile in molecular dynamics studies, particularly for understanding enzyme behavior in acetonitrile solutions. This research aids in the computational modeling of biochemical processes (Alvarez, Llerena Suster, & McCarthy, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methylidenecyclopentyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSJQXBHTOPAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)

![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)

![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)